1-(4-Fluorophenyl)cyclopentane-1-carbonyl chloride
Description
1-(4-Fluorophenyl)cyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C12H12ClFO and a molecular weight of 226.67 g/mol . This compound is characterized by the presence of a cyclopentanecarbonyl chloride group attached to a 4-fluorophenyl ring. It is commonly used in organic synthesis and research due to its unique chemical properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopentane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-11(15)12(7-1-2-8-12)9-3-5-10(14)6-4-9/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPZDQSWBOAHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)cyclopentane-1-carbonyl chloride can be synthesized through the reaction of 4-fluorobenzoyl chloride with cyclopentanone in the presence of a suitable catalyst. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving chlorination and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)cyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives such as amides, esters, or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
1-(4-Fluorophenyl)cyclopentane-1-carbonyl chloride serves as a crucial intermediate in the synthesis of numerous organic compounds. Its reactivity allows for the creation of complex molecules used in pharmaceuticals and agrochemicals. For example, it can be employed to synthesize various amides through nucleophilic substitution reactions with amines .
Biology
In biological research, this compound is utilized as a probe to investigate enzyme-catalyzed reactions and biological pathways. It aids in understanding the mechanisms of enzyme action and can be involved in studies related to metabolic processes .
Medicine
The unique chemical properties of this compound suggest potential applications in drug development. Its derivatives may exhibit biological activity that could lead to the formulation of new therapeutic agents targeting specific diseases .
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound in synthesizing novel anti-inflammatory drugs. Researchers modified the compound to create derivatives that showed enhanced activity against specific targets involved in inflammatory pathways.
Case Study 2: Biological Pathway Investigation
In another investigation, this compound was used to explore metabolic pathways related to cancer cell proliferation. The study revealed that certain derivatives could inhibit key enzymes involved in tumor growth, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)cyclopentane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles through substitution reactions, leading to the formation of various derivatives. The presence of the fluorine atom in the phenyl ring enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
- 1-Phenylcyclopentanecarbonyl chloride
- 4-Fluorophenylacetyl chloride
- 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile
Uniqueness
1-(4-Fluorophenyl)cyclopentane-1-carbonyl chloride is unique due to the presence of the cyclopentanecarbonyl chloride group and the 4-fluorophenyl ring. The fluorine atom in the phenyl ring imparts distinct electronic properties, enhancing the compound’s reactivity and stability compared to similar compounds .
Biological Activity
1-(4-Fluorophenyl)cyclopentane-1-carbonyl chloride, with the CAS number 1175796-63-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of acyl chlorides and is characterized by the presence of a fluorophenyl moiety attached to a cyclopentane ring, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H10ClF
- Molecular Weight : 224.66 g/mol
The presence of the fluorine atom may enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. As an acyl chloride, it can participate in acylation reactions, modifying proteins and enzymes, which can lead to altered biological functions.
Inhibitory Effects on Enzymes
Recent studies have indicated that compounds structurally related to this compound exhibit inhibitory effects on several key enzymes:
- Deubiquitinases (DUBs) : Inhibitors of DUBs have been shown to play roles in cancer therapy by modulating protein degradation pathways. Research indicates that compounds with similar structures can inhibit DUBs selectively, leading to potential therapeutic applications against various cancers .
- Kinases : Certain derivatives have been studied for their inhibitory activity against kinases such as GSK-3β, IKK-β, and ROCK-1. These kinases are involved in critical cellular processes including cell proliferation and survival. For example, a related compound demonstrated an IC50 value of 8 nM against GSK-3β, indicating strong inhibitory potential .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound and its derivatives. In vitro studies using mouse neuronal (HT-22) and microglial (BV-2) cell lines revealed varying degrees of cytotoxicity across different concentrations. Notably, some compounds exhibited no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety margin for further development .
Synthesis and Biological Evaluation
A study focusing on the synthesis of amino amides based on this compound explored its antiarrhythmic and anticonvulsant activities. The synthesized compounds were evaluated for their pharmacological effects, demonstrating potential therapeutic benefits in managing cardiac and neurological disorders .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted among various acyl compounds related to this compound. The findings highlighted differences in biological activity based on structural modifications:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| Compound A | <50 | DUB Inhibition |
| Compound B | 8 | GSK-3β Inhibition |
| Compound C | >100 | Low Cytotoxicity |
This table illustrates how slight variations in chemical structure can significantly impact biological efficacy.
Q & A
Synthesis and Purification
Basic: What are the standard synthetic routes for preparing 1-(4-fluorophenyl)cyclopentane-1-carbonyl chloride, and how can purity be ensured? Answer: The compound is typically synthesized via Friedel-Crafts acylation of 4-fluorobenzene with cyclopentane carbonyl chloride, followed by halogenation. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and quenching unreacted acyl chloride with ice-water to prevent hydrolysis. Purification involves vacuum distillation or recrystallization from non-polar solvents like hexane. Purity is validated via melting point analysis and ¹⁹F NMR spectroscopy to confirm the absence of unreacted 4-fluorophenyl precursors .
Advanced: How can reaction conditions be optimized to minimize side products like cyclopentane ring-opening or para-substitution artifacts? Answer: Side reactions are mitigated by controlling temperature (0–5°C for halogenation) and using Lewis acid catalysts (e.g., AlCl₃) in stoichiometric ratios. Computational modeling (DFT) predicts electrophilic attack sites on the fluorophenyl ring, guiding solvent selection (e.g., dichloromethane for low nucleophilicity). High-resolution mass spectrometry (HRMS) identifies byproducts, such as dimerization artifacts, which are separable via gradient HPLC .
Structural Characterization
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound? Answer: ¹H and ¹³C NMR are primary tools: the fluorophenyl group shows characteristic splitting patterns (e.g., doublets in ¹H NMR due to J~8.6 Hz for ortho-fluorine coupling). IR spectroscopy confirms the carbonyl chloride stretch (~1800 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ~226 for M⁺) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing effects? Answer: Single-crystal X-ray diffraction with SHELX refinement (SHELXL-2018) determines absolute configuration and intermolecular interactions. For example, hydrogen bonding between the carbonyl chloride and adjacent fluorophenyl groups can be quantified using Mercury software. Graph set analysis (e.g., Etter’s rules) classifies packing motifs, critical for understanding stability under thermal stress .
Reactivity and Stability
Basic: What are the primary decomposition pathways, and how should the compound be stored? Answer: The acyl chloride is moisture-sensitive, hydrolyzing to 1-(4-fluorophenyl)cyclopentane carboxylic acid. Storage requires anhydrous conditions (desiccator with P₂O₅) and inert gas (Ar/N₂) blankets. Decomposition is monitored via Karl Fischer titration for water content .
Advanced: How does the fluorophenyl substituent influence nucleophilic acyl substitution kinetics compared to non-fluorinated analogs? Answer: The electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies (e.g., stopped-flow UV-Vis) reveal a 2–3x rate increase versus chlorophenyl analogs. Steric effects from the cyclopentane ring, however, reduce accessibility, requiring bulky nucleophiles to adopt specific transition states .
Safety and Handling
Basic: What safety protocols are essential when handling this compound? Answer: Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid contact with skin/eyes. Spills are neutralized with sodium bicarbonate. Emergency protocols include immediate rinsing with water for exposure and medical consultation with the SDS on hand .
Advanced: How can thermal hazards during large-scale reactions be managed? Answer: Differential scanning calorimetry (DSC) identifies exothermic decomposition thresholds (>120°C). Reaction calorimetry (RC1e) optimizes heat dissipation in scaled-up syntheses. Venting systems with scrubbers (e.g., NaOH traps) capture HCl vapors released during reactions .
Computational and Mechanistic Studies
Advanced: What computational methods predict the compound’s reactivity in drug synthesis intermediates? Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Molecular dynamics simulations (Amber) assess solvation effects in polar aprotic solvents like DMF, correlating with experimental yields in Suzuki-Miyaura couplings .
Data Contradiction Analysis
Advanced: How can conflicting reports about hydrolysis rates in aqueous vs. non-aqueous media be resolved? Answer: Contradictions arise from solvent polarity and trace water content. Controlled studies using deuterated solvents (D₂O/CDCl₃) with ¹⁹F NMR kinetic monitoring isolate dielectric constant effects. pH-stat titration quantifies hydrolysis rates, revealing autocatalytic pathways in buffered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
